Vapor Pressure vs. Ethyl Hexanoate
The volatility profile of a flavor compound dictates its release kinetics and persistence in a product matrix. Isopentyl hexanoate exhibits a significantly lower vapor pressure compared to ethyl hexanoate, a common alternative with a similar fruity descriptor. Specifically, the vapor pressure of isopentyl hexanoate is reported as 0.0646 mmHg at 20°C, while ethyl hexanoate has a vapor pressure of 1.24 mmHg at 20°C [1]. This ~19-fold difference in vapor pressure means that isopentyl hexanoate is substantially less volatile. This property is critical for applications requiring a sustained aroma release, such as in baked goods, long-lasting fragrances, or industrial processes involving elevated temperatures [2].
| Evidence Dimension | Vapor Pressure (Volatility) |
|---|---|
| Target Compound Data | 0.0646 mmHg at 20°C |
| Comparator Or Baseline | Ethyl hexanoate (CAS 123-66-0): 1.24 mmHg at 20°C |
| Quantified Difference | Isopentyl hexanoate is 19.2 times less volatile than ethyl hexanoate at 20°C |
| Conditions | EPI Suite v4.0 estimation model; consistent methodology applied to both compounds. |
Why This Matters
For procurement, this quantifiable difference in vapor pressure directly impacts product performance and shelf-life stability, making isopentyl hexanoate the preferred choice for applications where a less volatile, more enduring fruity note is required.
- [1] Api, A. M., Belsito, D., Botelho, D., Bruze, M., Burton, G. A., Jr, Buschmann, J., ... & Tokura, Y. (2017). RIFM fragrance ingredient safety assessment, isoamyl hexanoate, CAS Registry Number 2198-61-0. Food and Chemical Toxicology, 110, S498-S506. View Source
- [2] PubChem. (2025). Ethyl hexanoate. National Center for Biotechnology Information. CID 31265. View Source
